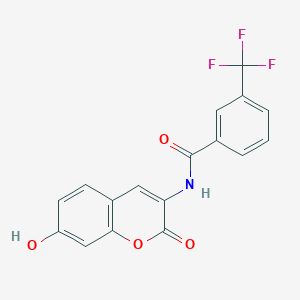
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide, commonly known as TFB-TBOA, is a synthetic compound that belongs to the family of benzenecarboxamides. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience research. TFB-TBOA is a selective inhibitor of glutamate transporters, which are responsible for the uptake of glutamate, a major neurotransmitter in the central nervous system.
作用机制
TFB-TBOA selectively inhibits glutamate transporters by binding to the substrate binding site of the transporter. This prevents the uptake of glutamate into the presynaptic neuron and leads to an increase in extracellular glutamate levels. The increased glutamate levels activate postsynaptic receptors, leading to neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders.
Biochemical and Physiological Effects:
TFB-TBOA has been shown to increase extracellular glutamate levels and induce neuronal hyperexcitability in various brain regions. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders. In addition, TFB-TBOA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. However, the long-term effects of TFB-TBOA on neuronal function and viability are not well understood.
实验室实验的优点和局限性
One of the major advantages of TFB-TBOA is its selectivity for glutamate transporters. This allows for the specific inhibition of glutamate uptake without affecting other neurotransmitter systems. In addition, TFB-TBOA has been shown to have good bioavailability and can be administered systemically or locally. However, TFB-TBOA has a short half-life in vivo, which limits its usefulness for long-term experiments. In addition, TFB-TBOA has been shown to have off-target effects on other transporters, such as the GABA transporter, which may complicate data interpretation.
未来方向
There are several future directions for research on TFB-TBOA. One area of interest is the role of glutamate transporters in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. TFB-TBOA could be used to study the effects of glutamate transporter dysfunction on disease progression and identify potential therapeutic targets. Another area of interest is the development of more selective and potent inhibitors of glutamate transporters. This could lead to the development of more effective treatments for neurological disorders that involve glutamate transporter dysfunction. Finally, the long-term effects of TFB-TBOA on neuronal function and viability need to be further investigated to fully understand its potential as a research tool and therapeutic agent.
合成方法
The synthesis of TFB-TBOA involves a series of chemical reactions that begin with the conversion of 3,5-dimethylphenol to 3,5-dimethyl-4-nitrophenol. This is followed by the reduction of the nitro group to an amino group, which is then protected with a tert-butoxycarbonyl group. The protected amino group is then reacted with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid to form the desired product, TFB-TBOA. The overall yield of the synthesis process is 30-40%.
科学研究应用
TFB-TBOA has been extensively used in neuroscience research to study the role of glutamate transporters in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake by transporters is essential for maintaining proper synaptic transmission and preventing excitotoxicity. TFB-TBOA selectively inhibits glutamate transporters, which leads to an increase in extracellular glutamate levels and subsequent neuronal hyperexcitability. This property of TFB-TBOA has been utilized to study the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO4/c18-17(19,20)11-3-1-2-10(6-11)15(23)21-13-7-9-4-5-12(22)8-14(9)25-16(13)24/h1-8,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQFHKXIICIHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-3-(trifluoromethyl)benzenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2855802.png)
![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)
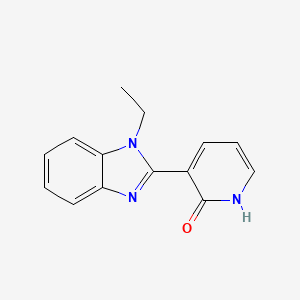
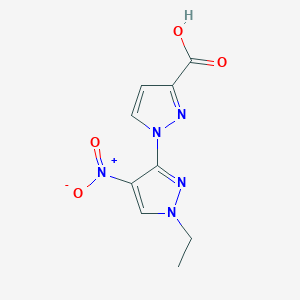
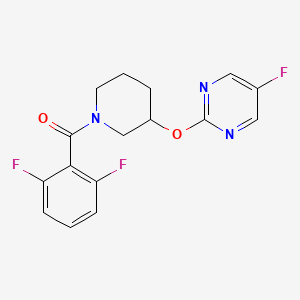
![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide](/img/structure/B2855813.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/no-structure.png)

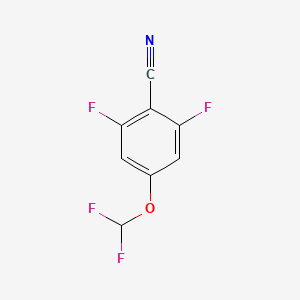

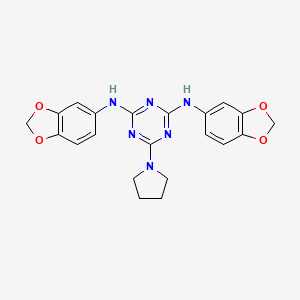

![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)